CP-673451

描述

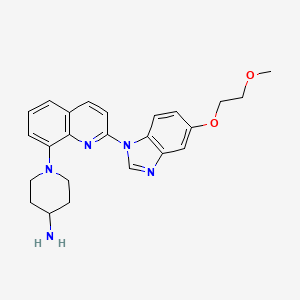

1-[2-[5-(2-methoxyethoxy)-1-benzimidazolyl]-8-quinolinyl]-4-piperidinamine is an aminoquinoline.

作用机制

Target of Action

CP-673451 is a potent and selective inhibitor of Platelet-Derived Growth Factor Receptors (PDGFRs), specifically PDGFRα and PDGFRβ . PDGFRs play essential roles in promoting cell survival by mediating paracrine crosstalk between tumor and cancer-associated fibroblasts .

Mode of Action

This compound interacts with its targets, PDGFRα and PDGFRβ, by inhibiting their kinase activity . This inhibition prevents the autophosphorylation of dimeric PDGFR-β , thereby disrupting the downstream signaling pathways .

Biochemical Pathways

The inhibition of PDGFRs by this compound affects several biochemical pathways. It suppresses the phosphorylation of downstream proteins such as Akt, GSK-3α, and GSK-3β . This suppression leads to a decrease in cell proliferation and an increase in cell apoptosis . Furthermore, this compound impairs the formation of lamellipodia, structures involved in cell migration and invasion .

Result of Action

The inhibition of PDGFRs by this compound leads to a significant decrease in cell viability and induction of apoptosis . It also suppresses cell migration and invasion . In preclinical studies, this compound demonstrated the suppression of cancer growth and induction of apoptosis in an A549 xenograft nude mouse model .

Action Environment

The action of this compound can be influenced by the tumor microenvironment. For instance, the expression levels of PDGFRs in tumor cells can impact the efficacy of this compound . .

生化分析

Biochemical Properties

CP-673451 acts as an ATP-competitive inhibitor of PDGFRβ . It has an IC50 value of 1 nM for PDGFRβ, demonstrating its high potency . It is more than 450-fold selective for PDGFRβ over other angiogenic receptors . The compound interacts with the ATP-binding site of the PDGFRβ enzyme, preventing the phosphorylation and subsequent activation of the receptor .

Cellular Effects

This compound has been shown to suppress cell viability, induce cell apoptosis, and inhibit cell migration and invasion in NSCLC cells . It achieves these effects by suppressing the PDGFR downstream signaling pathway . Furthermore, this compound has been found to be effective at suppressing NSCLC tumor growth in vivo .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the PDGFRβ kinase, which leads to the suppression of the PI3K/Akt/Nrf2 pathway . This suppression results in a decreased expression of Nrf2-targeted antioxidant genes, leading to an increase in reactive oxygen species (ROS) levels and the promotion of cell apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to inhibit PDGFRβ phosphorylation in tumors, correlating with plasma and tumor levels of the compound . A dose of 33 mg/kg was adequate to provide >50% inhibition of the receptor for 4 hours .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated significant tumor growth inhibition in multiple human xenograft models, including H460 human lung carcinoma, Colo205 and LS174T human colon carcinomas, and U87MG human glioblastoma multiforme . The effective dosage was found to be 33 mg/kg, administered once daily .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with the PDGFRβ kinase and the subsequent suppression of the PI3K/Akt/Nrf2 pathway . This pathway is crucial for cell survival, proliferation, and migration .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, its effects on cells suggest that it is able to penetrate cell membranes and exert its effects intracellularly .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the cytoplasm where it can interact with the PDGFRβ kinase .

生物活性

CP-673451 is a selective inhibitor of the platelet-derived growth factor receptor (PDGFR), specifically targeting PDGFR-α and PDGFR-β. This compound has garnered attention for its potential therapeutic applications in various cancers, including glioblastoma and non-small cell lung cancer (NSCLC). The following sections detail the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound exerts its biological effects primarily through the inhibition of PDGFR autophosphorylation. This inhibition disrupts downstream signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation. By blocking these pathways, this compound induces apoptosis and inhibits migration and invasion in cancer cells.

Key Mechanisms:

- Inhibition of PDGFR Autophosphorylation : Prevents downstream signaling activation.

- Induction of Apoptosis : Increases sub-G1 DNA content in cancer cells, indicating cell death.

- Inhibition of Cell Migration : Reduces invasive capabilities of cancer cells.

Glioblastoma

In studies involving glioblastoma cell lines and patient-derived stem cells, this compound treatment resulted in significant differentiation into neuron-like cells. This was evidenced by the outgrowth of neurite-like processes and increased expression of neuronal markers such as NEFL. The compound also reduced cell proliferation and invasion, indicating a dual role in differentiation and tumor suppression.

Table 1: Effects of this compound on Glioblastoma Cells

| Treatment Concentration (µM) | Average Neurite Length (µm) | Cell Viability (%) | Proliferation (RAU) |

|---|---|---|---|

| Control | 28.2 ± 5.3 | 100 | 1.1 ± 0.03 |

| 1 | 72.1 ± 24.63 | 95 | 1.2 ± 0.05 |

| 5 | 52.8 ± 6.9 | 85 | 0.9 ± 0.02 |

| 10 | Not measured | <50 | Not measured |

Non-Small Cell Lung Cancer (NSCLC)

This compound has shown promising results in NSCLC models, where it induced apoptosis in cell lines such as A549 and H1299 at low micromolar concentrations. The compound's ability to suppress tumor growth was confirmed in vivo using xenograft models.

Case Study: NSCLC Response to this compound

In a study involving A549 cells treated with this compound:

- Dose-Dependent Apoptosis : Induced significant cell death at concentrations of 2.4 µM.

- Tumor Growth Inhibition : High doses (40 mg/kg) resulted in a tumor volume reduction of up to 78% after ten days.

Table 2: Efficacy of this compound in NSCLC Models

| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction (%) |

|---|---|---|

| Control | - | 0 |

| Low Dose | 20 | 42.56 |

| High Dose | 40 | 78.15 |

Apoptotic Pathways

The apoptotic effects of this compound are mediated through increased reactive oxygen species (ROS) production and downregulation of Nrf2, a key regulator of antioxidant responses. Inhibition of PDGFRβ leads to ROS accumulation, which is critical for inducing apoptosis in cancer cells.

Research Findings Summary

- Differentiation Induction : this compound promotes neuron-like differentiation in glioblastoma cells.

- Apoptosis Induction : Significant apoptosis observed in NSCLC cells with minimal effects on normal epithelial cells.

- Tumor Growth Suppression : Effective in reducing tumor volumes in xenograft models across multiple cancer types.

科学研究应用

Anticancer Activity in Non-Small Cell Lung Cancer

Mechanism of Action:

CP-673451 has been shown to inhibit PDGFR-mediated signaling pathways, leading to reduced cell viability, increased apoptosis, and diminished migration and invasion in NSCLC cells. In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in A549 and H358 cell lines, with the compound inducing reactive oxygen species (ROS) accumulation as a mechanism for promoting cell death .

In Vivo Efficacy:

In preclinical models, this compound effectively suppressed tumor growth in xenograft models. For instance, administration of this compound at doses of 20 mg/kg and 40 mg/kg resulted in tumor growth inhibition rates of 42.56% and 78.15%, respectively, within ten days of treatment . Histological analyses indicated that this compound induced significant apoptosis in tumors, evidenced by condensed nuclei observed through staining assays .

Differentiation Induction in Glioblastoma

Effects on Glioblastoma Cells:

Recent studies have indicated that this compound can promote neuron-like differentiation in glioblastoma cells and glioblastoma stem cells (GSCs). Treatment with this compound triggered the outgrowth of neurite-like processes, suggesting a potential role in enhancing differentiation rather than merely inhibiting proliferation .

Proliferation and Invasiveness:

In GBM models, this compound demonstrated a dose-dependent reduction in cell proliferation and invasiveness. For example, treatment with concentrations ranging from 1 to 10 µM significantly decreased the proliferation rates of U87 GBM cells and GSCs .

Anti-Angiogenic Properties

This compound has also been recognized for its anti-angiogenic effects. In various experimental models, it inhibited PDGF-BB-stimulated angiogenesis without affecting angiogenesis induced by other growth factors such as VEGF or bFGF. In sponge models implanted with PDGF-BB, this compound inhibited angiogenesis by up to 75% at doses as low as 3 mg/kg .

Summary of Findings

The following table summarizes the key findings related to the applications of this compound:

化学反应分析

Target Binding and Selectivity

CP-673451 (1-[2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinyl]-4-piperidinamine) selectively inhibits PDGFR-α and -β tyrosine kinases. Key findings include:

| Parameter | PDGFR-β IC<sub>50</sub> | PDGFR-α IC<sub>50</sub> | Selectivity Over Other Kinases |

|---|---|---|---|

| Enzymatic inhibition | 1 nM | 10 nM | >100-fold selectivity against VEGFR, FGFR, and Src kinases |

-

Binding Validation : Isothermal titration calorimetry (ITC) confirmed strong binding to CAMKK2 kinase (K<sub>d</sub> = 3.7 μM), though its primary target remains PDGFR .

-

Structural Basis : The benzimidazole-quinoline scaffold interacts with PDGFR’s ATP-binding pocket, blocking autophosphorylation and downstream signaling .

Downstream Signaling Modulation

This compound disrupts PDGFR-mediated pathways, as shown in cholangiocarcinoma (CCA) and non-small cell lung cancer (NSCLC) models:

Table 1: Key Pathway Effects in Cancer Cells

-

Mechanistic Validation : Co-treatment with the ROS scavenger N-acetylcysteine (NAC) reversed apoptosis, confirming ROS-dependent cytotoxicity .

Table 2: Anticancer Activity Across Models

-

In Vivo Relevance : Reduced PDGFR-β phosphorylation in glioblastoma xenografts and suppressed angiogenesis in murine models .

Comparative Pharmacodynamics

| Inhibitor | Target Specificity | Key Distinction from this compound |

|---|---|---|

| Sunitinib | PDGFR/VEGFR/MET | Broader kinase inhibition; higher cardiotoxicity |

| MK-2206 | Akt | Synergistic with this compound in CCA models |

属性

IUPAC Name |

1-[2-[5-(2-methoxyethoxy)benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2/c1-30-13-14-31-19-6-7-21-20(15-19)26-16-29(21)23-8-5-17-3-2-4-22(24(17)27-23)28-11-9-18(25)10-12-28/h2-8,15-16,18H,9-14,25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEOXSOLTLIWMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC2=C(C=C1)N(C=N2)C3=NC4=C(C=CC=C4N5CCC(CC5)N)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187948 | |

| Record name | CP-673451 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343787-29-1 | |

| Record name | CP-673,451 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343787291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-673451 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-673451 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AM0WWD90A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。